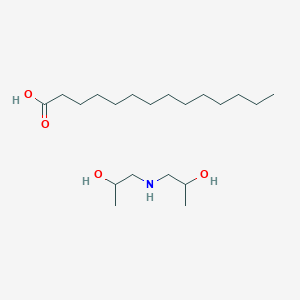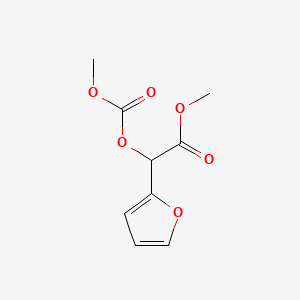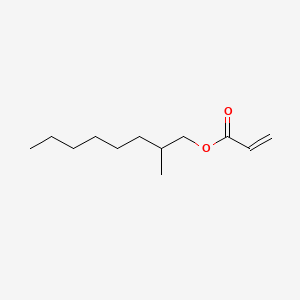
2-Methyloctyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctyl acrylate is an organic compound with the molecular formula C12H22O2. It is an ester formed from acrylic acid and 2-methyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyloctyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes are designed to optimize the reaction conditions and improve the yield of the product. For example, the reaction of (meth)acryloyl chloride with 2-methyloctanol in the presence of triethylamine in a tubular reactor can achieve high conversion rates and minimize the formation of unwanted side products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyloctyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Addition Reactions: It can participate in radical-mediated thiol-acrylate reactions and Michael addition reactions with thiols.
Common Reagents and Conditions:
Radical Initiators: For polymerization, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Thiol Compounds: For thiol-acrylate reactions, thiol compounds like mercaptoethanol are used under UV irradiation or thermal conditions.
Major Products:
Polymers: The polymerization of this compound results in polymers with applications in various industries.
Thiol-Adducts: The addition of thiols to this compound forms thiol-adducts, which are useful in creating cross-linked polymer networks.
Applications De Recherche Scientifique
2-Methyloctyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing to explore its use in biomedical materials, such as hydrogels for wound healing.
Industry: It is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties
Mécanisme D'action
The mechanism of action of 2-methyloctyl acrylate primarily involves its ability to undergo polymerization and addition reactions. In polymerization, the acrylate group reacts with radical initiators to form long polymer chains. In thiol-acrylate reactions, the acrylate group reacts with thiols to form cross-linked networks. These reactions are facilitated by the presence of radical initiators or UV light, which generate reactive intermediates that drive the reactions forward .
Comparaison Avec Des Composés Similaires
n-Octyl Acrylate: Similar in structure but lacks the methyl group on the octyl chain.
2-Methyl-1-butyl Acrylate: Similar in structure but has a shorter carbon chain.
Uniqueness: 2-Methyloctyl acrylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. The presence of the methyl group on the octyl chain influences its reactivity and the properties of the resulting polymers. This makes it particularly useful in applications where specific adhesive and mechanical properties are required .
Propriétés
Numéro CAS |
93804-45-6 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-methyloctyl prop-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-9-11(3)10-14-12(13)5-2/h5,11H,2,4,6-10H2,1,3H3 |
Clé InChI |
VISWPKGUIWDFQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


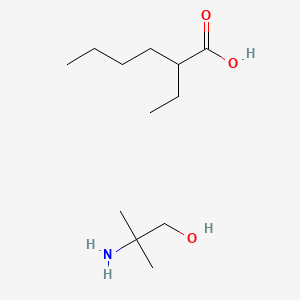

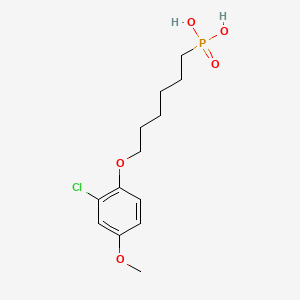
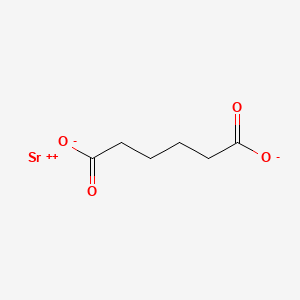
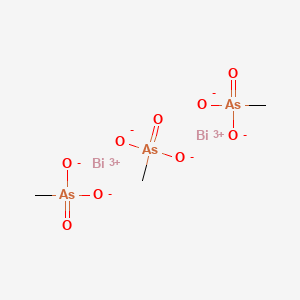

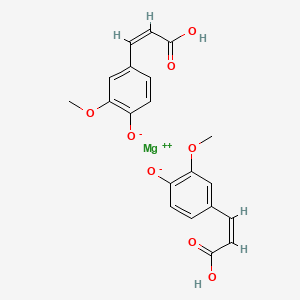

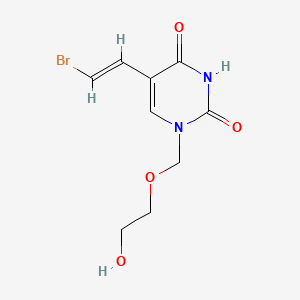
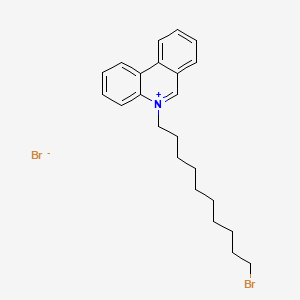
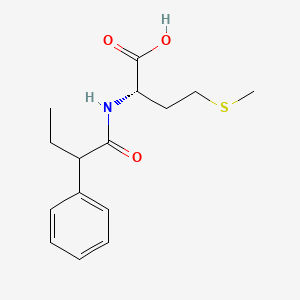
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
